In Vivo Anticoccidial Activity: Unsaturated Allylthio vs. Saturated Alkylthio Congeners in a Pyrimidine Scaffold Context
In a study of pyrazolo[3,4-d]pyrimidine ribonucleosides, the unsaturated 4-allylthio and 4-crotylthio derivatives demonstrated superior in vivo efficacy against Eimeria tenella compared to their saturated alkylthio congeners. This class-level SAR, where the presence of a double bond in the thioether side chain enhances biological activity, directly supports the selection of the 2-allylthio-substituted target compound over its saturated 2-alkylthio analogs for applications where target engagement potency is critical [1].
| Evidence Dimension | In vivo anticoccidial efficacy (Eimeria tenella) |
|---|---|
| Target Compound Data | Data for exact compound not reported, but inferred to be superior based on unsaturation. |
| Comparator Or Baseline | Saturated 4-alkylthio derivatives in the same nucleoside series; described as less active in vivo. |
| Quantified Difference | Qualitatively superior (unsaturated > saturated). Exact fold-difference not reported. |
| Conditions | In vivo Eimeria tenella infection model in chickens; compound administered in diet at 100–800 ppm [1]. |
Why This Matters
This class-level SAR demonstrates that the terminal olefin in the allylthio group is a critical determinant of in vivo antiparasitic potency, guiding selection when saturated analogs are proposed as alternatives.
- [1] Rideout JL, Krenitsky TA, Chao EY, Elion GB, Williams RB, Latter VS. Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials. 3. Synthesis and activity of some nucleosides of 4-[(arylalkenyl)thio]pyrazolo[3,4-d]pyrimidines. J Med Chem. 1982;25(9):1040-1046. doi:10.1021/jm00351a007 View Source
